![molecular formula C10H13BrClN B13038784 3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)
3-[(3-Bromophenyl)methyl]azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-[(3-Bromophenyl)methyl]azetidine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with azetidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3-[(3-Bromophenyl)methyl]azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling partners. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-[(3-Bromophenyl)methyl]azetidine hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[(3-Bromophenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
3-[(3-Bromophenyl)methyl]azetidine hydrochloride can be compared with other similar compounds, such as:
3-[(2-Bromophenyl)methyl]azetidine hydrochloride: This compound has a similar structure but with the bromine atom in a different position on the phenyl ring.
3-Azetidinecarboxylic acid: Another azetidine derivative with different functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H13BrClN |
|---|---|
Poids moléculaire |
262.57 g/mol |
Nom IUPAC |
3-[(3-bromophenyl)methyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H |
Clé InChI |
LCYTXGHIKYBGDU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CC2=CC(=CC=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


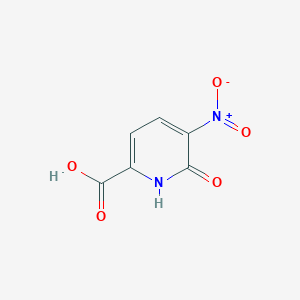
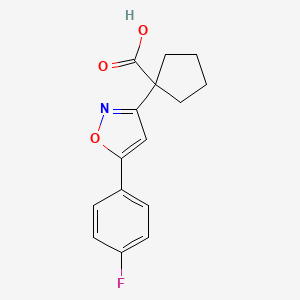

![(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)
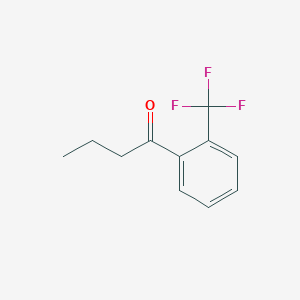
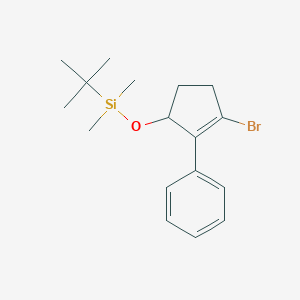
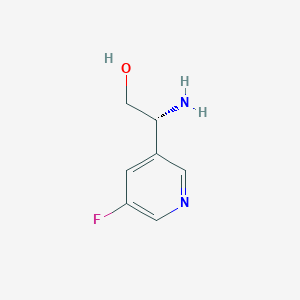
![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)


![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)

![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)

